molecular formula C22H22ClN3O B4758804 8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline

8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline

Cat. No. B4758804
M. Wt: 379.9 g/mol
InChI Key: DHZKFJIOYVWIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMXAA, and it has been studied extensively for its anti-tumor and anti-angiogenic properties.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. DMXAA has been shown to activate the production of cytokines, which are signaling molecules that regulate the immune response. This activation of the immune system leads to the destruction of tumor cells and the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It has been shown to activate the production of cytokines, which are involved in the immune response. DMXAA has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of cancer. In addition, DMXAA has been shown to inhibit angiogenesis, which can prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA in lab experiments is its anti-tumor and anti-angiogenic properties, which make it a promising candidate for the development of new cancer treatments. However, there are limitations to the use of DMXAA in lab experiments. One limitation is that it has shown mixed results in clinical trials, which raises questions about its efficacy in humans. Another limitation is that the synthesis of DMXAA is complex and requires careful attention to detail to ensure the purity and yield of the final product.

Future Directions

There are several future directions for the study of DMXAA. One direction is to investigate its potential as a combination therapy with other cancer treatments. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and to identify any potential side effects or limitations of its use. Overall, DMXAA has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.

Scientific Research Applications

DMXAA has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor and anti-angiogenic properties, which make it a promising candidate for the development of new cancer treatments. DMXAA has been studied in preclinical models, and it has shown promising results in inhibiting the growth of various types of tumors, including lung, colon, and breast cancer. DMXAA has also been studied in clinical trials, although the results have been mixed.

properties

IUPAC Name

(8-chloro-2-pyridin-2-ylquinolin-4-yl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c1-14-7-5-8-15(2)26(14)22(27)17-13-20(19-11-3-4-12-24-19)25-21-16(17)9-6-10-18(21)23/h3-4,6,9-15H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZKFJIOYVWIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline
Reactant of Route 2
Reactant of Route 2
8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline
Reactant of Route 3
Reactant of Route 3
8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline
Reactant of Route 4
Reactant of Route 4
8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline
Reactant of Route 5
8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline
Reactant of Route 6
8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.